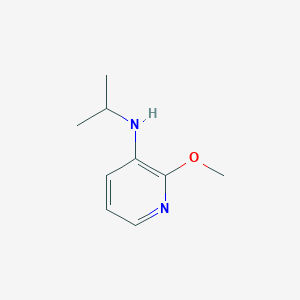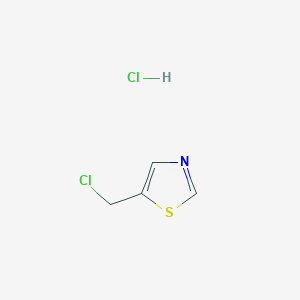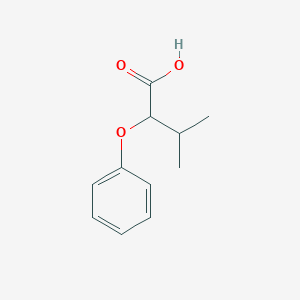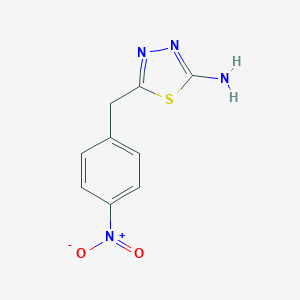
Benzene-1,2,4-tricarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,2,4-tricarboxamide (BTA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BTA is a white crystalline powder that is soluble in organic solvents and has a high melting point. It has been used in various applications, including as a corrosion inhibitor, a dyeing agent, and a flame retardant. In recent years, BTA has also been studied for its potential use in biomedical research.
Mecanismo De Acción
The mechanism of action of Benzene-1,2,4-tricarboxamide is not fully understood, but it is believed to involve the formation of a complex between Benzene-1,2,4-tricarboxamide and the metal ion of interest. This complex can then be detected using fluorescence spectroscopy or other analytical techniques.
Efectos Bioquímicos Y Fisiológicos
Benzene-1,2,4-tricarboxamide has been shown to have minimal toxicity in vitro and in vivo studies. It does not appear to have any significant effects on biochemical or physiological processes in cells or organisms. This makes it a useful tool for studying metal ion concentrations without interfering with normal cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzene-1,2,4-tricarboxamide in lab experiments is its high selectivity for metal ions. This allows for the detection and measurement of metal ion concentrations with high accuracy and precision. However, one limitation of using Benzene-1,2,4-tricarboxamide is that it is not suitable for use in aqueous solutions, as it is only soluble in organic solvents.
Direcciones Futuras
There are several potential future directions for research involving Benzene-1,2,4-tricarboxamide. One area of interest is the development of new fluorescent probes based on the Benzene-1,2,4-tricarboxamide structure. These probes could be designed to target specific metal ions or other molecules of interest. Another area of research is the use of Benzene-1,2,4-tricarboxamide in the development of new materials, such as sensors or catalysts. Overall, the unique properties of Benzene-1,2,4-tricarboxamide make it a promising tool for a wide range of scientific research applications.
Métodos De Síntesis
Benzene-1,2,4-tricarboxamide can be synthesized through various methods, including the reaction of benzene-1,2,4-tricarbonyl chloride with ammonia or the reaction of benzene-1,2,4-tricarboxylic acid with thionyl chloride followed by reaction with ammonia. The synthesis of Benzene-1,2,4-tricarboxamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Benzene-1,2,4-tricarboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research involves the use of Benzene-1,2,4-tricarboxamide as a fluorescent probe for the detection of metal ions. Benzene-1,2,4-tricarboxamide has been shown to selectively bind to metal ions such as copper and zinc, making it a useful tool for detecting and measuring metal ion concentrations in biological and environmental samples.
Propiedades
Número CAS |
10508-39-1 |
|---|---|
Nombre del producto |
Benzene-1,2,4-tricarboxamide |
Fórmula molecular |
C9H9N3O3 |
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
benzene-1,2,4-tricarboxamide |
InChI |
InChI=1S/C9H9N3O3/c10-7(13)4-1-2-5(8(11)14)6(3-4)9(12)15/h1-3H,(H2,10,13)(H2,11,14)(H2,12,15) |
Clave InChI |
SXHLEIFYCANFJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)N)C(=O)N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)N)C(=O)N)C(=O)N |
Sinónimos |
1,2,4-BenzenetricarboxaMide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



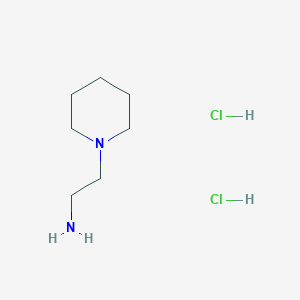
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)

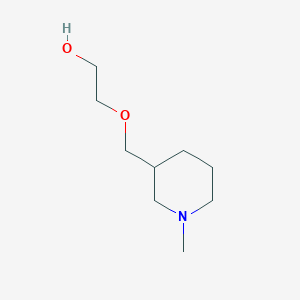
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)


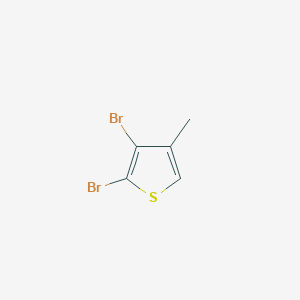
![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)
